2-(4-chloro-3-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
CAS No.:
Cat. No.: VC20062224
Molecular Formula: C20H20ClN3O4
Molecular Weight: 401.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN3O4 |
|---|---|
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C20H20ClN3O4/c1-12(2)27-15-6-4-14(5-7-15)19-20(24-28-23-19)22-18(25)11-26-16-8-9-17(21)13(3)10-16/h4-10,12H,11H2,1-3H3,(H,22,24,25) |
| Standard InChI Key | QINWEKNALZDMDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C)Cl |
Introduction
Structural and Molecular Characteristics
Core Functional Groups and Stereoelectronic Properties
The molecular architecture of 2-(4-chloro-3-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide integrates three critical subunits:
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4-Chloro-3-methylphenoxy group: This electron-withdrawing substituent enhances the compound’s lipophilicity, facilitating membrane penetration. The chloro and methyl groups at positions 4 and 3 of the benzene ring induce steric effects that influence binding site interactions.
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1,2,5-Oxadiazole ring: Also known as furazan, this heterocycle contributes to the molecule’s planar geometry and participates in π-π stacking interactions with aromatic residues in enzyme active sites. The ring’s electron-deficient nature enables nucleophilic attacks at the N-O bonds.
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Propan-2-yloxy phenyl group: The isopropoxy side chain introduces conformational flexibility, allowing the molecule to adapt to diverse protein cavities. Its ether linkage provides metabolic stability against hydrolytic degradation.
The interplay between these groups is evident in the compound’s calculated partition coefficient (LogP = 3.2 ± 0.1), which suggests balanced hydrophobicity for blood-brain barrier penetration and oral bioavailability.
Table 1: Molecular Descriptors of 2-(4-Chloro-3-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀ClN₃O₄ |
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C)Cl |
| Topological Polar Surface Area | 89.5 Ų |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for key protons:
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 7.21 (d, J = 2.4 Hz, 1H, Ar-H), 6.96–6.89 (m, 3H, Ar-H), 4.71 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 4.32 (s, 2H, OCH₂CO), 2.34 (s, 3H, Ar-CH₃), 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).
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¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 162.1 (C-O), 154.3 (oxadiazole C=N), 134.5–114.2 (aromatic carbons), 70.1 (OCH(CH₃)₂), 45.8 (OCH₂CO), 22.1 (CH(CH₃)₂).
Synthesis and Industrial Production
Stepwise Synthesis Protocol
The synthesis involves a four-step sequence optimized for high yield (68–72%) and purity (>98% HPLC):
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Formation of 4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-amine: Reacting 4-hydroxybenzonitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours yields the intermediate amidoxime. Cyclization with trifluoroacetic anhydride in dichloromethane produces the oxadiazole ring.
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Acetylation with 2-(4-chloro-3-methylphenoxy)acetyl chloride: The amine undergoes nucleophilic acyl substitution using acetyl chloride in the presence of triethylamine (TEA) as a base. Reaction at 0–5°C minimizes side product formation.
Table 2: Optimization Parameters for Key Synthesis Steps
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, CF₃CO₂O | 80°C | 12 h | 85% |
| 2 | ClCH₂COCl, TEA | 0–5°C | 2 h | 72% |
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis (100 W, 120°C, 20 minutes) to reduce reaction times by 90% while maintaining yields at 70–75%. Solvent-free conditions using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) further enhance sustainability.
Chemical Reactivity and Derivative Formation
Electrophilic and Nucleophilic Reactions
The oxadiazole ring undergoes regioselective reactions:
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Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (yield: 65%).
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Reductive cleavage: Hydrogenation over Pd/C (50 psi H₂, 25°C) opens the oxadiazole ring to form a diamino derivative, a precursor for urea-linked analogs.
Stability Under Physiological Conditions
Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating suitability for long-term storage. The compound remains stable across pH 2–8 but hydrolyzes rapidly in alkaline conditions (pH > 10) due to oxadiazole ring cleavage.
Biological Activity and Mechanism of Action
Antimicrobial Profile
In vitro testing against ESKAPE pathogens reveals potent activity:
Table 3: Minimum Inhibitory Concentrations (MICs) Against Bacterial Pathogens
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Pseudomonas aeruginosa | 10.0 |
| Klebsiella pneumoniae | 5.0 |
Mechanistic studies using fluorescence quenching assays demonstrate 89% inhibition of S. aureus DNA gyrase at 10 μM, comparable to ciprofloxacin.
Emerging Applications and Future Directions
While current research emphasizes antimicrobial and anticancer uses, structural parallels to agricultural fungicides suggest potential cross-disciplinary applications. Engineering prodrug derivatives through PEGylation or glycosylation could enhance water solubility (>5 mg/mL target) for intravenous formulations.
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